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Compound of Interest

Compound Name: 1-(4-Sec-butylphenyl)ethanone

Cat. No.: B155789

<An In-depth Technical Guide to 1-[4-(Butan-2-yl)phenyl]ethan-1-one

This guide provides a comprehensive technical overview of 1-[4-(butan-2-yl)phenyl]ethan-1-
one, a ketone of interest in organic synthesis and as a potential intermediate in pharmaceutical
manufacturing. We will delve into its nomenclature, physicochemical properties, synthesis,
spectroscopic characterization, and relevant applications, grounding the discussion in
established chemical principles.

Nomenclature and Structure

The compound specified by the common name 1-(4-Sec-butylphenyl)ethanone is
systematically named according to IUPAC nomenclature as 1-[4-(butan-2-yl)phenyl]ethan-1-
one.[1] This name is derived by identifying the longest carbon chain containing the principal
functional group, which is the ethanone moiety. This ethanone is substituted at the first position
by a phenyl group, which itself is substituted at its fourth carbon with a butan-2-yl (commonly
known as sec-butyl) group.

Key identifiers for this compound include:
e CAS Number: 7645-81-0[2][3]
e Molecular Formula: C12H160][1][2][3]

e Molecular Weight: 176.26 g/mol [2][3]
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Common synonyms found in the literature and chemical databases include 4'-sec-
Butylacetophenone, p-sec-Butylacetophenone, and 1-(4-Butan-2-ylphenyl)ethanone.[2]

Physicochemical Properties

Understanding the physical and chemical properties of a compound is paramount for its
application in synthesis, purification, and formulation. The properties of 1-[4-(butan-2-
yl)phenyllethan-1-one are summarized below.

Property Value Source

Molecular Weight 176.26 g/mol PubChem[1], Pharmaffiliates[2]
Molecular Formula C12H160 PubChem[1], Pharmaffiliates[2]
XLogP3 (Predicted) 3.5 PubChem[1]

Storage Temperature 2-8°C (Refrigerator) Pharmaffiliates[2]

The predicted lipophilicity (XLogP3 of 3.5) suggests moderate solubility in nonpolar organic
solvents and limited solubility in water, which is typical for aromatic ketones of this size.

Synthesis via Friedel-Crafts Acylation

A primary and industrially relevant method for synthesizing aryl ketones like 1-[4-(butan-2-
yl)phenyllethan-1-one is the Friedel-Crafts acylation.[4][5] This reaction is a cornerstone of
electrophilic aromatic substitution.

Mechanistic Rationale

The reaction proceeds by treating sec-butylbenzene with an acylating agent, typically acetyl
chloride (CHsCOCI) or acetic anhydride, in the presence of a strong Lewis acid catalyst such
as anhydrous aluminum chloride (AICI3).[6][7][8]

The key steps are:

» Generation of the Electrophile: The Lewis acid catalyst activates the acylating agent to form
a highly electrophilic acylium ion ([CHsCO]*). This ion is a potent electrophile.
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o Electrophilic Attack: The Tt-electron system of the sec-butylbenzene ring acts as a
nucleophile, attacking the acylium ion. The sec-butyl group is an ortho-, para-directing
activator, meaning the acyl group will preferentially add to the positions ortho or para to it.
Due to steric hindrance from the bulky sec-butyl group, the para product is significantly
favored.

e Regeneration of Aromaticity: A proton is lost from the intermediate carbocation (the sigma
complex), restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

An advantage of Friedel-Crafts acylation over alkylation is that the product, an acylbenzene, is
deactivated towards further substitution, preventing polyacylation.[4]

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of the
target compound.
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Caption: General workflow for Friedel-Crafts acylation synthesis.
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Detailed Experimental Protocol

This protocol is a representative procedure adapted from standard organic chemistry
methodologies for Friedel-Crafts acylation.[4][9]

Materials:

e sec-Butylbenzene

e Acetyl chloride

e Anhydrous aluminum chloride (AICI3)

e Dichloromethane (DCM, anhydrous)

e Hydrochloric acid (conc. and dilute)

» Saturated sodium bicarbonate solution
e Brine (saturated NaCl solution)

e Anhydrous sodium sulfate (Na2S0a4)

» Round-bottom flask, condenser, addition funnel, magnetic stirrer
Procedure:

e Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a
reflux condenser (with a gas outlet to a trap), and an addition funnel. The entire apparatus
must be under an inert atmosphere (e.g., nitrogen or argon).

» Reagent Charging: To the flask, add anhydrous AICIs (1.1 equivalents) and anhydrous DCM.
Cool the suspension to 0°C in an ice bath.

« Addition of Acylating Agent: Add acetyl chloride (1.0 equivalent) dropwise to the stirred
suspension via the addition funnel.

« Addition of Substrate: After the acetyl chloride has been added, add sec-butylbenzene (1.0
equivalent) dropwise, maintaining the temperature at 0°C.
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e Reaction: After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then
warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates
completion.

o Work-up: Carefully pour the reaction mixture over a mixture of crushed ice and concentrated
HCI.

o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM
(3x).

» Washing: Combine the organic layers and wash sequentially with dilute HCI, saturated
NaHCOs solution, and brine.

e Drying and Concentration: Dry the organic layer over anhydrous NazSOu4, filter, and
concentrate the solvent using a rotary evaporator.

« Purification: Purify the crude product by vacuum distillation or column chromatography on
silica gel to yield the pure ketone.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. Each
method provides unique information about the molecule's functional groups and connectivity.

* 'H NMR (Proton Nuclear Magnetic Resonance): The *H NMR spectrum will show
characteristic signals for the aromatic protons (two doublets in the ~7.2-7.9 ppm region,
typical of a 1,4-disubstituted benzene ring), the methyl ketone singlet (~2.6 ppm), and the
complex signals for the sec-butyl group (a sextet for the methine proton and overlapping
signals for the methyl and methylene groups).

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display a signal for
the carbonyl carbon (~198 ppm), signals for the aromatic carbons (including the two
substituted carbons and the four unsubstituted carbons), and four distinct signals for the
carbons of the sec-butyl group.

IR (Infrared) Spectroscopy: The most prominent feature will be a strong absorption band for
the carbonyl (C=0) stretch, typically appearing around 1680-1690 cm~1. Aromatic C-H and
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BENCHE

C=C stretching bands will also be present.

o Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion
peak (M*) at m/z = 176. The major fragmentation peak will correspond to the loss of a methyl
group to form the acylium ion [M-15]* at m/z = 161.[10]
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Caption: Logic flow for spectroscopic structure confirmation.

Applications in Research and Drug Development

While 1-[4-(butan-2-yl)phenyl]ethan-1-one is not an active pharmaceutical ingredient (API)
itself, it serves as a valuable intermediate and building block in organic synthesis. Its structural
analog, 1-(4-isobutylphenyl)ethanone, is a well-known precursor in some syntheses of
Ibuprofen.[11] By analogy, 1-[4-(butan-2-yl)phenyl]lethan-1-one could be used in the synthesis
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of derivatives of profen-class non-steroidal anti-inflammatory drugs (NSAIDs) or other novel
chemical entities where a sec-butylphenyl moiety is desired.

Its role as an impurity or metabolite in pharmaceutical standards is also recognized.[2] For drug
development professionals, having access to well-characterized batches of such intermediates
is crucial for synthesizing libraries of new compounds for screening and for identifying and
guantifying process-related impurities during APl manufacturing.

Conclusion

1-[4-(butan-2-yl)phenyllethan-1-one is a well-defined chemical entity with established synthesis
routes and clear spectroscopic signatures. Its primary value to the scientific community lies in
its utility as a synthetic intermediate for creating more complex molecules, particularly in the
exploration of new therapeutic agents. The robust nature of its synthesis via Friedel-Crafts
acylation and the straightforward methods for its characterization make it an accessible and
versatile tool for the research and drug development professional.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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